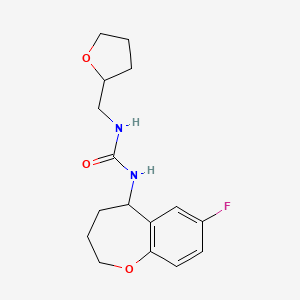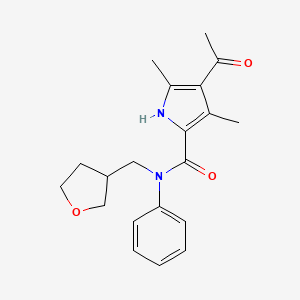![molecular formula C12H19FN2O2S B7681846 N-[ethyl-[(3-fluorophenyl)methyl]sulfamoyl]-N-methylethanamine](/img/structure/B7681846.png)
N-[ethyl-[(3-fluorophenyl)methyl]sulfamoyl]-N-methylethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[ethyl-[(3-fluorophenyl)methyl]sulfamoyl]-N-methylethanamine, commonly known as FPEA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FPEA belongs to the class of sulfonamide compounds and has been shown to possess a range of biological properties, including anti-inflammatory, analgesic, and anticonvulsant effects.
作用機序
The exact mechanism of action of FPEA is not fully understood. However, studies suggest that FPEA acts by inhibiting the activity of enzymes involved in the inflammatory response, such as COX-2 and iNOS. FPEA may also modulate the activity of ion channels involved in the transmission of pain signals, such as TRPV1 and Nav1.7.
Biochemical and Physiological Effects:
FPEA has been shown to possess a range of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, FPEA has been shown to reduce oxidative stress and improve cognitive function in animal models. FPEA has also been shown to possess antitumor properties and can inhibit the growth of cancer cells.
実験室実験の利点と制限
FPEA has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. FPEA is also stable under normal laboratory conditions and can be stored for extended periods. However, FPEA has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on FPEA. One area of research is to further elucidate the mechanism of action of FPEA and its effects on different signaling pathways. Another area of research is to investigate the potential therapeutic applications of FPEA in various disease conditions, such as cancer, neurodegenerative diseases, and chronic pain. Additionally, future research can focus on developing novel derivatives of FPEA with improved pharmacokinetic properties and reduced toxicity.
In conclusion, FPEA is a promising chemical compound with potential therapeutic applications in various disease conditions. Its anti-inflammatory, analgesic, and anticonvulsant effects make it an attractive candidate for drug development. Further research is needed to fully understand the mechanism of action of FPEA and its effects on different signaling pathways. The development of novel derivatives of FPEA with improved pharmacokinetic properties and reduced toxicity is also an area of future research.
合成法
The synthesis of FPEA involves the reaction of 3-fluorobenzyl chloride with ethyl N-methyl-N-(sulfamoyl)acetate in the presence of a base, such as sodium hydride or potassium carbonate. The resulting product is then treated with hydrochloric acid to obtain FPEA. The yield of FPEA synthesis is around 50%, and the purity is typically greater than 99%.
科学的研究の応用
FPEA has been extensively studied for its potential therapeutic applications in various disease conditions. One of the most significant research areas for FPEA is its anti-inflammatory and analgesic effects. Studies have shown that FPEA can inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and reduce the levels of inflammatory mediators, such as COX-2 and iNOS. FPEA has also been shown to possess anticonvulsant properties and can reduce the severity of seizures in animal models.
特性
IUPAC Name |
N-[ethyl-[(3-fluorophenyl)methyl]sulfamoyl]-N-methylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19FN2O2S/c1-4-14(3)18(16,17)15(5-2)10-11-7-6-8-12(13)9-11/h6-9H,4-5,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGARTDNNBCQVAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)S(=O)(=O)N(CC)CC1=CC(=CC=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[ethyl-[(3-fluorophenyl)methyl]sulfamoyl]-N-methylethanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(cyclopropylamino)-6-fluorophenyl]-2-(3-nitropyrazol-1-yl)acetamide](/img/structure/B7681767.png)

![(2-Fluorophenyl)-[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]methanone](/img/structure/B7681776.png)
![N-[1-(2-methoxyethyl)-6-oxopyridin-3-yl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7681778.png)
![N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-1-(4-ethylmorpholin-2-yl)methanamine](/img/structure/B7681785.png)
![4-fluoro-N-[4-[(2-methylimidazol-1-yl)methyl]phenyl]benzenesulfonamide](/img/structure/B7681793.png)
![1-(3,5-dithiophen-2-yl-3,4-dihydropyrazol-2-yl)-2-[methyl-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]amino]ethanone](/img/structure/B7681803.png)
![N-[2-(hydroxymethyl)cyclohexyl]-N'-[3-(2-pyrazol-1-ylethoxy)phenyl]oxamide](/img/structure/B7681811.png)
![2-methyl-N-[2-(4-methylsulfonylphenoxy)ethyl]piperidine-1-carboxamide](/img/structure/B7681824.png)
![N-(3-cyanophenyl)-2-[methyl(1,3-thiazol-2-yl)amino]acetamide](/img/structure/B7681826.png)


![4-ethoxy-N-[3-[2-(1-methylpyrrol-2-yl)piperidin-1-yl]-3-oxopropyl]benzenesulfonamide](/img/structure/B7681855.png)
